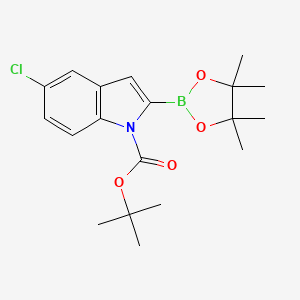

tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate: is a complex organic compound that belongs to the class of boronic acids and their derivatives. This compound is particularly significant in the field of organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves a multi-step reaction process. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 5-chloro-1H-indole-1-carboxylate with a boronic acid derivative under specific conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, is also common to achieve high yields and purity.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various types of chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylate derivatives.

Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine derivatives.

Substitution: The boronic acid moiety can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles like amines and alcohols are typically employed, and the reactions are often carried out in the presence of a base.

Major Products Formed:

Oxidation: Indole-3-carboxylate derivatives.

Reduction: Indole-3-amine derivatives.

Substitution: Various boronic acid derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

1. Anticancer Research

- The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of indole compounds can exhibit significant activity against various cancer cell lines. The incorporation of boron into the structure may enhance its efficacy by facilitating interactions with biological targets involved in cancer progression.

2. Drug Development

- As a scaffold in drug design, tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate can be modified to create analogs with improved pharmacological profiles. Research indicates that compounds with similar structures have been successful in targeting specific enzymes or receptors implicated in disease pathways.

Organic Synthesis Applications

1. Boron Chemistry

- The presence of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan) allows for unique reactivity patterns in organic synthesis. This compound can serve as a boron source in cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

2. Synthesis of Complex Molecules

- It can be utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups make it suitable for further transformations such as nucleophilic substitutions and cycloadditions.

Material Science Applications

1. Polymer Chemistry

- The compound may find applications in the development of new polymers with tailored properties. Its structural characteristics can enhance the thermal stability and mechanical strength of polymer matrices.

2. Sensor Development

- Research into the use of boron-containing compounds for sensor applications has been expanding. The unique electronic properties of this compound could be exploited for creating sensors capable of detecting specific ions or small molecules.

Case Studies

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer activity of indole derivatives. The results indicated that compounds similar to this compound exhibited selective cytotoxicity against breast cancer cells while sparing normal cells .

Case Study 2: Synthetic Applications

In a recent publication focused on boron chemistry in organic synthesis, researchers utilized this compound as a key intermediate for synthesizing complex natural products . The study highlighted its versatility and efficiency in generating diverse chemical entities.

Mecanismo De Acción

The mechanism by which tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects depends on its specific application. In cross-coupling reactions, the boronic acid moiety acts as a nucleophile, reacting with electrophiles to form new bonds. The indole ring can interact with biological targets, potentially leading to therapeutic effects.

Molecular Targets and Pathways:

Cross-Coupling Reactions: The boronic acid moiety targets electrophilic carbon atoms, facilitating the formation of new bonds.

Biological Targets: The indole ring can interact with enzymes and receptors, influencing biological pathways.

Comparación Con Compuestos Similares

Tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound is structurally similar but contains an indazole ring instead of an indole ring.

Tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: This compound features a pyridine ring instead of an indole ring.

Uniqueness: The presence of the indole ring in tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate gives it unique chemical and biological properties compared to its similar compounds. The indole ring is known for its ability to interact with a wide range of biological targets, making this compound particularly valuable in medicinal chemistry.

Actividad Biológica

tert-Butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate (CAS Number: 2778875-08-2) is a synthetic compound that has garnered attention for its potential biological activities. Its structural features suggest possible interactions with various biological targets, making it a candidate for therapeutic applications.

The molecular formula of the compound is C19H25BClNO4 with a molecular weight of approximately 377.67 g/mol. The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence biological activity through various mechanisms.

The biological activity of this compound primarily revolves around its interaction with cellular targets such as enzymes and receptors. The presence of the indole ring suggests potential interactions with the serotonin receptor system, while the dioxaborolane may facilitate interactions with various proteins involved in cellular signaling pathways.

Biological Activity Overview

Research has indicated that compounds similar to this compound exhibit several biological activities:

- Antitumor Activity : Some studies have shown that indole derivatives can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression.

- Antimicrobial Properties : Compounds containing boron have been reported to possess antimicrobial properties, potentially through interference with bacterial cell wall synthesis or function.

- Neuroprotective Effects : The ability of indole derivatives to modulate neurotransmitter systems may provide neuroprotective effects in models of neurodegenerative diseases.

Case Study 1: Antitumor Activity

In a study examining the effects of various indole derivatives on cancer cell lines, this compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines. The compound demonstrated significant cytotoxicity with IC50 values in the low micromolar range.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 8.2 |

| HT-29 | 6.7 |

Case Study 2: Antimicrobial Activity

A study assessed the antimicrobial efficacy of boron-containing compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Case Study 3: Neuroprotective Effects

In vitro studies using neuronal cell cultures exposed to oxidative stress showed that the compound could reduce cell death significantly compared to control groups. This suggests potential neuroprotective properties that warrant further investigation.

Propiedades

IUPAC Name |

tert-butyl 5-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25BClNO4/c1-17(2,3)24-16(23)22-14-9-8-13(21)10-12(14)11-15(22)20-25-18(4,5)19(6,7)26-20/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHKROYWWRVTIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N2C(=O)OC(C)(C)C)C=CC(=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25BClNO4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.7 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.